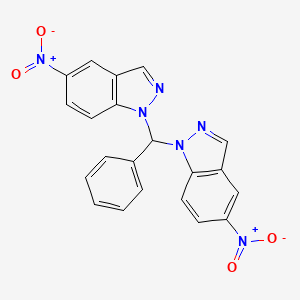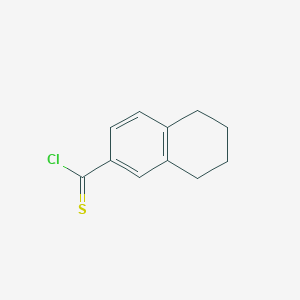
5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride is a chemical compound with a unique structure that includes a naphthalene ring system with a carbothioyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride typically involves the chlorination of 5,6,7,8-Tetrahydronaphthalene-2-thiol. The reaction is carried out under controlled conditions to ensure the selective formation of the carbothioyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbothioyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the naphthalene ring system can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, which can replace the chloride group.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a thiourea derivative, while oxidation may produce a sulfonyl chloride.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The carbothioyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde
- 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydronaphthalene-2-thiol
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-carbothioyl chloride is unique due to its carbothioyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
112056-77-6 |
|---|---|
Molecular Formula |
C11H11ClS |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbothioyl chloride |
InChI |
InChI=1S/C11H11ClS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
InChI Key |
YPMFFTOGHCVCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


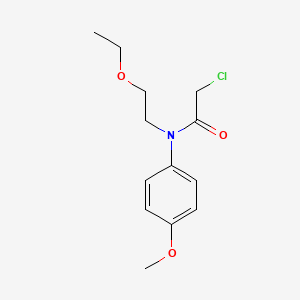
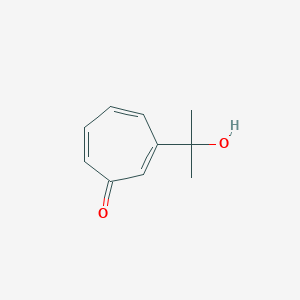

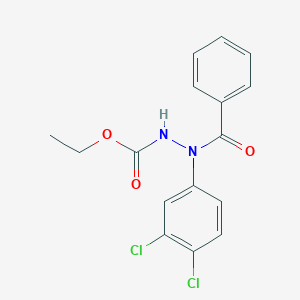
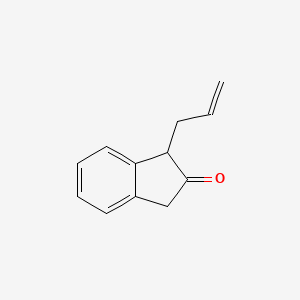
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

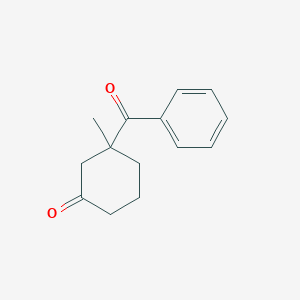
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
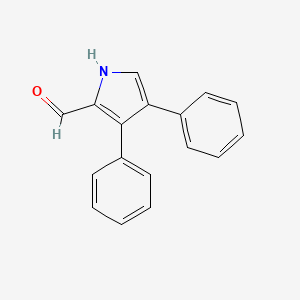
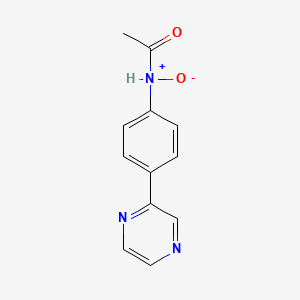
![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

